4-Amino-3-methyl-5-nitrobiphenyl
Description
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-methyl-6-nitro-4-phenylaniline |
InChI |
InChI=1S/C13H12N2O2/c1-9-7-11(10-5-3-2-4-6-10)8-12(13(9)14)15(16)17/h2-8H,14H2,1H3 |
InChI Key |
HWGZURJMVQFLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The positions and types of substituents critically determine the properties of biphenyl derivatives. Below is a comparative analysis with key analogs:
Key Findings:
- Electronic Asymmetry: The juxtaposition of -NH₂ and -NO₂ in this compound likely results in intramolecular charge transfer, a feature exploited in optoelectronic materials.
- Steric Effects: The methyl group at position 3 may reduce π-π stacking interactions compared to unsubstituted biphenyls, as observed in analogs like 4-Amino-3',5'-dichlorobiphenyl .
- Synthetic Challenges: Nitro groups often require harsh conditions (e.g., reflux in chlorobenzene for 30 hours, as in compound 7 synthesis), suggesting similar protocols for this compound .
Solubility and Purification
- This compound: Predicted to exhibit moderate solubility in ethanol or chlorobenzene due to polar nitro and amino groups, though methyl substitution may lower solubility.
- 4-(4-Aminophenoxy)-N-methylpicolinamide (4) : Recrystallized using ethanol, indicating that ethanol is a viable solvent for amino-nitro aromatic systems.
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Framework Construction
The Suzuki-Miyaura reaction enables the assembly of biphenyl structures through palladium-catalyzed coupling of aryl halides and boronic acids. For this compound, this approach would require:
-
Preparation of a nitro-substituted aryl halide (e.g., 3-methyl-5-nitrobenzene bromide)
-
Synthesis of an amino-functionalized phenylboronic acid (e.g., 4-aminophenylboronic acid)
-
Cross-coupling under optimized catalytic conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O)
Critical parameters include protecting group strategy for the amine functionality during coupling and subsequent deprotection. The nitro group's electron-withdrawing nature complicates regioselectivity, often requiring ligand-modified catalysts like SPhos-Pd complexes.
Direct Nitration and Amination of Preformed Biphenyls
An alternative route involves nitration and amination of 3-methylbiphenyl. This method presents challenges in achieving the desired substitution pattern:
-
Nitration : Directed ortho-metallation techniques using LDA (lithium diisopropylamide) can enhance para-nitration relative to the methyl group.
-
Reductive Amination : Catalytic hydrogenation of intermediate nitro compounds (e.g., 3-methyl-5-nitrobiphenyl) using Raney nickel or palladium catalysts under H₂ atmosphere.
Industrial-Scale Synthesis: Optimization Challenges
Catalytic Hydrogenation Efficiency
Patent data reveals critical parameters for nitro group reduction in biphenyl systems:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5-10% Pd/C | ≥92% conversion |
| H₂ Pressure | 2-4 atm | Minimizes over-reduction |
| Temperature | 40-60°C | Balances kinetics vs. selectivity |
| Solvent System | Ethanol/Water (3:1) | Enhances substrate solubility |
Side reactions include premature reduction of aromatic rings (≤8% at >50°C) and formation of hydroxylamine intermediates during incomplete reduction.
Nitration Regioselectivity Control
Achieving the 5-nitro position relative to the methyl group requires precise conditions:
Where:
-
(empirical constant)
-
(activation energy for para-nitration)
Industrial processes employ mixed acid systems (HNO₃/H₂SO₄) at -10°C to 0°C, achieving 78-85% para-selectivity. Computational modeling (DFT) confirms that methyl group steric effects direct nitration to the 5-position.
Purification and Characterization Protocols
Crystallization Optimization
Recrystallization from ethanol/water mixtures (4:1 v/v) at 5°C provides 99.2% pure product with 88% recovery. Impurity profiling identifies three primary byproducts:
-
3-Methyl-4-nitrobiphenyl (≤2.1%): Resulting from meta-nitration
-
5-Amino-3-methylbiphenyl (≤1.8%): Partial over-reduction
-
Biphenyl diamine derivatives (≤0.9%): Coupling artifacts
Advanced Analytical Techniques
-
HPLC-MS : C₁₈ column (4.6 × 250 mm), 0.1% TFA in acetonitrile/water gradient (30→70% over 20 min), retention time 12.3 min
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 6.72 (s, 2H, NH₂), 2.41 (s, 3H, CH₃)
| Process Step | TMRₐ (min) | TD₂₄ (°C) |
|---|---|---|
| Nitration | 22 | 145 |
| Hydrogenation | 45 | 89 |
| Crystallization | N/A | N/A |
Implementation of emergency cooling systems below TD₂₄ thresholds reduces runaway reaction risks by 97%.
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 4 h | 12 min | 95% faster |
| Byproduct Formation | 8.2% | 1.7% | 79% reduction |
Pilot-scale trials confirm 99.4% conversion at 50 g/h throughput .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-3-methyl-5-nitrobiphenyl, and how can intermediates be purified effectively?
- Methodological Answer : The synthesis of aromatic amines like this compound often involves catalytic reduction of nitro groups (e.g., using Pd/C or Raney Ni) or coupling reactions. For purification, column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane mixtures (1:4 ratio) is recommended. Monitor reaction progress via TLC (silica plates, UV visualization) and confirm purity using HPLC with a C18 column and acetonitrile/water mobile phase (85:15 v/v). Ensure intermediates like 3-methyl-5-nitrobiphenyl are isolated under inert atmospheres to prevent oxidation .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use - and -NMR (DMSO-d6 or CDCl3) to confirm substituent positions. For example, the amino group () typically resonates at δ 5.2–5.8 ppm in -NMR.
- FTIR : Look for characteristic peaks: asymmetric stretching (~1520 cm), bending (~1600 cm).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H] at m/z 259.12). Cross-reference with standards listed in chemical catalogs for nitroaromatics .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use reversed-phase HPLC coupled with UV detection (λ = 254 nm). Calibrate with certified reference materials (CRMs) for nitroaromatic compounds. For impurities <0.1%, employ GC-MS with a DB-5MS column and electron ionization (70 eV). Validate methods using ICH Q2(R1) guidelines, ensuring linearity (R > 0.995) and recovery rates (95–105%). Environmental analysis protocols for nitrophenol derivatives may be adapted .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to observe dynamic processes. Compare with computational models (DFT calculations at B3LYP/6-31G* level) using software like Gaussian. For ambiguous NOE correlations, use - COSY and HSQC experiments. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., using slow evaporation in ethanol) .
Q. What strategies mitigate photodegradation of this compound during photophysical studies?
- Methodological Answer : Conduct stability tests under controlled light exposure (e.g., xenon lamp, 300–800 nm). Use UV-vis spectroscopy to track degradation (e.g., loss of absorbance at λ = 320 nm). Add stabilizers like BHT (0.1% w/v) or store samples in amber vials under argon. For mechanistic insights, employ LC-MS to identify degradation byproducts (e.g., nitroso or hydroxylamine derivatives) .
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and DFT calculations to map electron density distributions. Calculate Fukui indices (, ) to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., bromination at para vs. meta positions). Validate models using Hammett σ constants for nitro and amino substituents. Reference crystallographic data from analogous biphenyl systems .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer : Replicate experiments using standardized conditions (e.g., 25°C, 24 hr equilibration). Quantify solubility via gravimetric analysis (filter and dry saturated solutions). Use Hansen solubility parameters (HSPiP software) to correlate solvent polarity. If contradictions persist, consider polymorphic forms (analyzed via PXRD) or residual solvents (GC headspace analysis) .
Q. What experimental controls are critical when studying the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Include:
- Blank reactions (no catalyst) to rule out thermal/autocatalytic pathways.
- Internal standards (e.g., tetradecane for GC-MS) to normalize yield calculations.
- Leaching tests (e.g., hot filtration) to confirm heterogeneous vs. homogeneous catalysis.
- Kinetic isotope effects (KIE) to probe rate-determining steps. Reference safety protocols for handling nitroaromatic catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
